molecular formula C11H13NO3 B8287739 5-(4-Nitrophenyl)-2-pentanone

5-(4-Nitrophenyl)-2-pentanone

Cat. No. B8287739
M. Wt: 207.23 g/mol
InChI Key: MUGBWUBMQSQNAC-UHFFFAOYSA-N
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Patent
US04569801

Procedure details

A mixture of 22.3 g (0.080 mol) of α-acetyl-4-nitrobenzenebutanoic acid, ethyl ester in 500 ml of THF was charged with 250 ml of 6N hydrochloric acid and refluxed overnight. The reaction mixture was cooled and evaporated to dryness under reduced pressure. The residue was diluted with water and extracted three times with diethyl ether. The organic extracts were separated, washed twice with 1N sodium hydroxide, three times with water and once with a saturated sodium chloride solution. The organic solution was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was distilled to remove the 4-chlorobutanol. The residue of this distillate was then further distilled through a 6 inch jacketed vigreaux column and fraction 2 therefrom afforded 6.681 g of 5-(4-nitrophenyl)-2-pentanone.
Name
α-acetyl-4-nitrobenzenebutanoic acid, ethyl ester
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)C(OCC)=O)(=[O:3])[CH3:2].Cl>C1COCC1>[N+:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][CH2:4][C:1](=[O:3])[CH3:2])=[CH:17][CH:16]=1)([O-:20])=[O:19]

Inputs

Step One
Name
α-acetyl-4-nitrobenzenebutanoic acid, ethyl ester
Quantity
22.3 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)CCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic extracts were separated
WASH
Type
WASH
Details
washed twice with 1N sodium hydroxide, three times with water and once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
to remove the 4-chlorobutanol
DISTILLATION
Type
DISTILLATION
Details
The residue of this distillate was then further distilled through a 6 inch

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.681 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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